molecular formula C9H8N2OS B8120768 1-(2-Amino-5-thiocyanato-phenyl)-ethanone

1-(2-Amino-5-thiocyanato-phenyl)-ethanone

Cat. No.: B8120768
M. Wt: 192.24 g/mol
InChI Key: DWWHSRQDHPRWIX-UHFFFAOYSA-N
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Description

1-(2-Amino-5-thiocyanato-phenyl)-ethanone is an organic compound that features both an amino group and a thiocyanate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-thiocyanato-phenyl)-ethanone typically involves the following steps:

    Nitration: The starting material, a phenyl ring, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Thiocyanation: The amino group is then reacted with thiocyanate salts under acidic conditions to introduce the thiocyanate group.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-thiocyanato-phenyl)-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group.

    Reduction: The thiocyanate group can be reduced to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-thiocyanato-phenyl)-ethanone would depend on its specific application. For example, in biochemical assays, it might interact with specific enzymes or proteins, altering their activity. The thiocyanate group could play a role in binding to metal ions or other molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-4-thiocyanato-phenyl)-ethanone
  • 1-(2-Amino-5-cyanato-phenyl)-ethanone
  • 1-(2-Amino-5-thiocyanato-phenyl)-propanone

Uniqueness

1-(2-Amino-5-thiocyanato-phenyl)-ethanone is unique due to the specific positioning of the amino and thiocyanate groups on the phenyl ring, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(3-acetyl-4-aminophenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6(12)8-4-7(13-5-10)2-3-9(8)11/h2-4H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWHSRQDHPRWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)SC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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